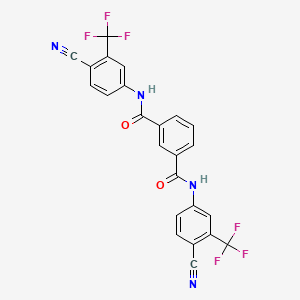
DJ-V-159
描述
DJ-V-159 是一种合成化合物,以其作为 G 蛋白偶联受体家族 C 组 6 成员 A (GPRC6A) 的激动剂而闻名。该受体参与多种生理过程,包括代谢和激素调节。 This compound 由于其在调节血糖水平和胰岛素分泌方面的潜在治疗应用而得到研究 .
科学研究应用
化学: DJ-V-159 被用作工具化合物来研究 GPRC6A 受体及其信号通路。
生物学: 它已被证明可以刺激小鼠 β 细胞 MIN-6 细胞的胰岛素分泌,使其成为糖尿病研究中宝贵的化合物。
医学: this compound 在调节血糖水平方面具有潜在的治疗应用,这对糖尿病患者可能是有益的。
作用机制
DJ-V-159 通过结合并激活
生化分析
Biochemical Properties
N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide interacts with GPRC6A, a receptor involved in various biochemical reactions. It activates GPRC6A at nanomolar concentrations, leading to the stimulation of extracellular signal-regulated kinase (ERK) phosphorylation and cyclic adenosine monophosphate (cAMP) accumulation in cells expressing GPRC6A . This interaction is crucial for the regulation of energy metabolism and insulin secretion from pancreatic β-cells .
Cellular Effects
N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide exerts significant effects on various cell types, particularly pancreatic β-cells. It stimulates insulin secretion, thereby lowering serum glucose levels in wild-type mice . Additionally, this compound influences cell signaling pathways, including ERK phosphorylation and cAMP accumulation, which are essential for cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide involves its binding to GPRC6A. This binding activates the receptor, leading to downstream signaling events such as ERK phosphorylation and cAMP accumulation . These signaling pathways play a pivotal role in regulating insulin secretion and glucose homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide have been observed over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that it consistently stimulates insulin secretion and maintains glucose homeostasis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide vary with different dosages in animal models. At low doses, it effectively stimulates insulin secretion without adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited .
Metabolic Pathways
N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is involved in metabolic pathways related to glucose homeostasis. It interacts with enzymes and cofactors that regulate insulin secretion and energy metabolism . This compound’s activation of GPRC6A influences metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, ensuring its effective action .
Subcellular Localization
The subcellular localization of N1,N3-bis(4-cyano-3-(trifluoromethyl)phenyl)isophthalamide is primarily within the cytoplasm, where it interacts with GPRC6A . This localization is essential for its activity and function, as it allows the compound to effectively bind to its target receptor and initiate downstream signaling events .
准备方法
合成路线和反应条件
DJ-V-159 是通过一系列化学反应合成的,这些反应涉及特定芳香族化合物的偶联。关键步骤包括形成 N1,N3-双(4-氰基-3-(三氟甲基)苯基)间苯二甲酰胺。 反应条件通常涉及使用有机溶剂(如二甲基亚砜 (DMSO))和催化剂来促进偶联反应 .
工业生产方法
虽然详细的工业生产方法尚未公开,但大规模合成 this compound 可能需要优化反应条件以最大限度地提高产量和纯度。 这可能包括使用连续流动反应器和先进的纯化技术,例如高效液相色谱 (HPLC) .
化学反应分析
反应类型
DJ-V-159 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 中存在的官能团。
常用试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或过氧化氢。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要产品
这些反应形成的主要产物包括具有修饰官能团的 this compound 的各种衍生物,可以对其生物活性进行进一步研究 .
属性
IUPAC Name |
1-N,3-N-bis[4-cyano-3-(trifluoromethyl)phenyl]benzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12F6N4O2/c25-23(26,27)19-9-17(6-4-15(19)11-31)33-21(35)13-2-1-3-14(8-13)22(36)34-18-7-5-16(12-32)20(10-18)24(28,29)30/h1-10H,(H,33,35)(H,34,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNLJLJLVESLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the Structure-Activity Relationship (SAR) of DJ-V-159 and how does modifying its structure impact its activity?
A2: The research paper primarily focuses on the discovery and initial characterization of this compound. [] While it mentions that the compound was selected from a series of tri-phenyl compounds after chemical modifications and functional analysis, it doesn't provide detailed information about the specific SAR of this compound. [] Further research is needed to understand how different structural modifications of this compound affect its binding affinity to GPRC6A, its potency in stimulating insulin secretion, and its overall efficacy in vivo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE](/img/structure/B1496180.png)
![Ethyl 2-[(6-chloro-5-fluoropyridin-3-yl)carbonyl]-3-(ethylamino)acrylate](/img/structure/B1496181.png)
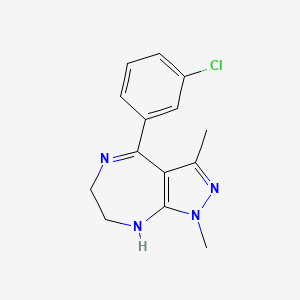
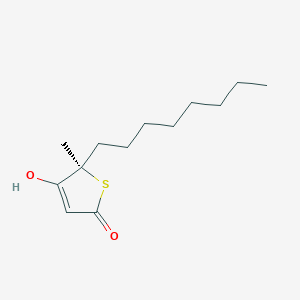
![(3S,9S,12S,15S,18S,21S,24S,27S,30S)-24,27-Dibenzyl-9,18-bis[(2R)-butan-2-yl]-12-(2-methylpropyl)-15-(2-methylsulfanylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B1496187.png)
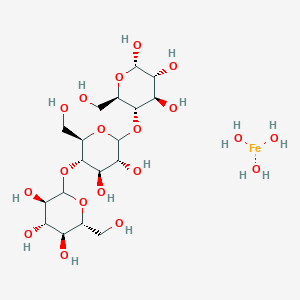
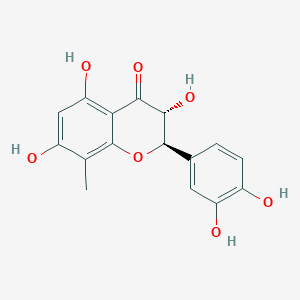

phenanthren]-10a'-ol](/img/structure/B1496198.png)
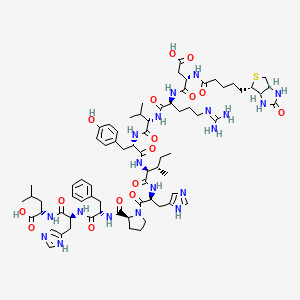
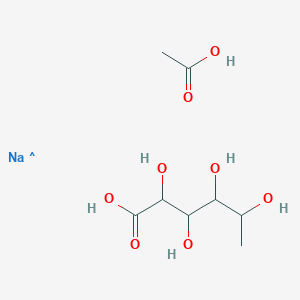
![1-[2-(Aminomethyl)-5-fluorophenyl]-4,5-dihydro-3-(methoxymethyl)-N-[5-(2-methyl-1H-imidazol-1-yl)-2-pyrimidinyl]-1H-pyrazole-5-carboxamide](/img/structure/B1496211.png)
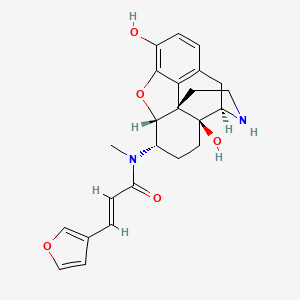
![Methyl (1R,13Z,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11,13-hexaene-27-carboxylate](/img/structure/B1496220.png)
